Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Overview
Description
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound combines a pentafluorophenyl group with a thieno[3,2-d]pyrimidine moiety and a piperidine-4-carboxylate ester, making it a subject of interest in medicinal chemistry and materials science.
Scientific Research Applications
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of Piperidine-4-carboxylate: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of Pentafluorophenyl Group: The final step involves the esterification of the carboxylate group with pentafluorophenol, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.
Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized thieno[3,2-d]pyrimidine derivatives.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Hydrolysis: Carboxylic acid and pentafluorophenol.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the thieno[3,2-d]pyrimidine core can participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl 1-(pyrimidin-4-yl)piperidine-4-carboxylate: Lacks the thieno group, which may affect its electronic properties and binding affinity.
Pentafluorophenyl 1-(thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate: Similar structure but with a different thieno ring fusion, potentially altering its reactivity and biological activity.
Pentafluorophenyl 1-(quinolin-4-yl)piperidine-4-carboxylate: Contains a quinoline ring instead of thieno[3,2-d]pyrimidine, which may result in different pharmacological properties.
Uniqueness
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is unique due to the combination of its pentafluorophenyl group and thieno[3,2-d]pyrimidine core. This structural arrangement provides distinct electronic properties and potential for diverse chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O2S/c19-10-11(20)13(22)15(14(23)12(10)21)28-18(27)8-1-4-26(5-2-8)17-16-9(3-6-29-16)24-7-25-17/h3,6-8H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHDGBINGBLWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C3=NC=NC4=C3SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640416 | |
Record name | Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-92-2 | |
Record name | Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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